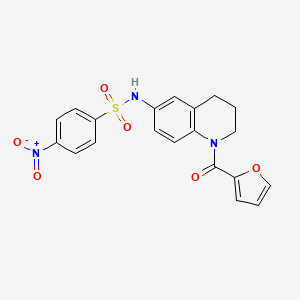
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamide” is a complex organic compound. It contains a furan-2-carbonyl group, a tetrahydroquinoline group, and a 4-nitrobenzenesulfonamide group . The compound is likely to be synthesized for specific research purposes, given its complex structure.
Aplicaciones Científicas De Investigación
Pro-drug System for Selective Therapeutic Drug Release
The compound and its derivatives have been investigated for their potential as a bioreductively activated pro-drug system. Biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs has been shown to trigger the release of parent drugs, suggesting potential applications for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Anticancer Properties through Apoptosis Induction
Research indicates that sulfonamide derivatives, including those related to the compound , can have pro-apoptotic effects on cancer cells. These effects are mediated by the activation of p38/ERK phosphorylation pathways, leading to a significant reduction in cell proliferation and the induction of pro-apoptotic genes (Cumaoğlu et al., 2015).
Structural and Theoretical Studies
The compound's derivatives have been the subject of structural and X-ray characterization, theoretical studies, and Hirshfeld surface analysis. These studies have provided insights into the importance of F⋯O interactions in the solid state, enhancing our understanding of molecular interactions and stability (Grudova et al., 2020).
Mecanismo De Acción
Target of Action
Furan-based compounds have been associated with antiproliferative and antioxidant activities . This suggests that the compound might interact with cellular targets involved in proliferation and oxidative stress.
Mode of Action
Furan-based compounds are known to exhibit antiproliferative and antioxidant activities . This suggests that the compound might inhibit cell proliferation and neutralize reactive oxygen species (ROS) in cells.
Biochemical Pathways
Given the antiproliferative and antioxidant activities of furan-based compounds , it can be inferred that the compound might affect pathways related to cell cycle regulation and oxidative stress.
Pharmacokinetics
The physicochemical properties and drug-likeness of furan-based compounds have been calculated using swissadme , suggesting that these compounds have potential drug-like properties.
Result of Action
The compound’s action results in antiproliferative and antioxidant effects . This means that the compound might inhibit cell proliferation and neutralize ROS, thereby preventing tissue damage and maintaining normal cellular function.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-13-15(5-10-18(14)22)21-30(27,28)17-8-6-16(7-9-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNMQBBTNORDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

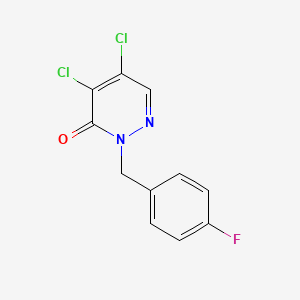
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)

![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
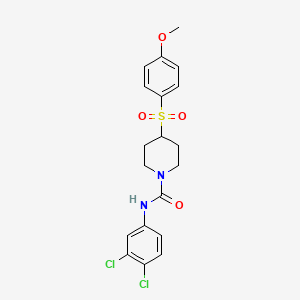
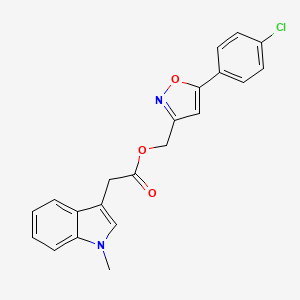
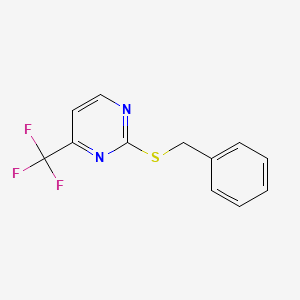
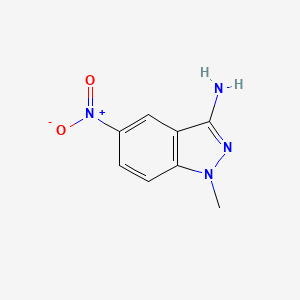

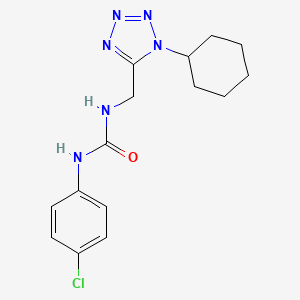
![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)
